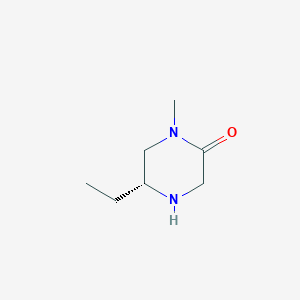

(R)-5-Ethyl-1-methylpiperazin-2-one

Description

Significance of Piperazinone Scaffolds in Modern Chemical Research

The piperazinone core is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structural motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. dicp.ac.cnnih.gov A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification. The utility of the piperazinone scaffold is demonstrated by its presence in a variety of biologically active natural products and synthetic drugs. dicp.ac.cnnih.govrsc.org

The versatility of the piperazinone structure allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties. This adaptability makes piperazinone derivatives valuable in the discovery of new therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govnih.govresearchgate.net The two nitrogen atoms within the ring can influence the molecule's solubility and ability to form hydrogen bonds, which are crucial for its pharmacokinetic profile and interaction with biological targets. nih.govtandfonline.com The chemical reactivity of the piperazinone ring also facilitates its use as a versatile building block or a linker to connect different pharmacophoric groups within a single molecule. tandfonline.comnih.gov

Stereochemical Considerations in Piperazinone Derivatives with a Focus on (R)-Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and pharmacology. Since biological systems, such as enzymes and receptors, are chiral themselves, they often exhibit stereospecific interactions with drug molecules. This means that different enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological activities.

For piperazinone derivatives, the presence of one or more stereocenters gives rise to various stereoisomers. The synthesis of enantiomerically pure piperazinones is a significant area of research, with numerous methods developed for asymmetric synthesis. dicp.ac.cnrsc.orgacs.org These methods aim to produce a single desired enantiomer, such as one with an (R)-configuration at a specific carbon atom, thereby avoiding the potential for "isomeric ballast" from a less active or even detrimental enantiomer.

The (R)-configuration, which describes a specific spatial arrangement of substituents around a chiral center, can be crucial for the desired biological effect of a molecule. The synthesis of chiral piperazin-2-ones in an asymmetric catalytic manner is a challenging but important goal. dicp.ac.cn For instance, palladium-catalyzed asymmetric hydrogenation and other catalytic approaches have been developed to provide access to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.orgacs.org The ability to selectively synthesize the (R)- or (S)-enantiomer allows researchers to probe the structure-activity relationship and identify the optimal configuration for therapeutic applications.

Chemical and Physical Properties of (R)-5-Ethyl-1-methylpiperazin-2-one

While extensive research on the specific biological activities of this compound is not widely published, its fundamental chemical and physical properties have been characterized.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | nih.govuni.lu |

| Molecular Weight | 142.20 g/mol | nih.gov |

| IUPAC Name | (5R)-5-ethyl-1-methylpiperazin-2-one | nih.gov |

| CAS Number | 1000577-07-0 | nih.gov |

| SMILES | CCC1CN(C(=O)CN1)C | nih.govuni.lu |

| InChI Key | QLFQFGAIOKXHLN-UHFFFAOYSA-N | nih.govuni.lu |

| Monoisotopic Mass | 142.110613074 Da | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(5R)-5-ethyl-1-methylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

QLFQFGAIOKXHLN-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@@H]1CN(C(=O)CN1)C |

Canonical SMILES |

CCC1CN(C(=O)CN1)C |

Origin of Product |

United States |

Synthetic Methodologies for R 5 Ethyl 1 Methylpiperazin 2 One

Retrosynthetic Analysis and Strategic Disconnections for Chiral Piperazinones

The design of a synthetic route for a chiral molecule like (R)-5-Ethyl-1-methylpiperazin-2-one begins with a retrosynthetic analysis, a problem-solving technique where the target molecule is systematically deconstructed into simpler, readily available starting materials. ias.ac.in For chiral piperazinones, several strategic disconnections can be envisioned, primarily focusing on the formation of the heterocyclic ring and the establishment of the stereocenter.

A primary and logical disconnection strategy for the this compound ring involves breaking the two C-N bonds of the core structure. This leads to two main synthetic approaches:

Amide Bond and N-C Bond Disconnection: The most common approach involves disconnecting the amide bond (N1-C2) and the C5-N4 bond. This deconstruction points towards two key precursors: a chiral α-amino acid derivative corresponding to the C5 and C6 portion of the ring, and a diamine fragment. For the target molecule, this translates to using a derivative of (R)-2-aminobutanoic acid to install the chiral ethyl group at the C5 position, and N-methylethylenediamine as the second component. The forward synthesis would involve the formation of an amide linkage followed by an intramolecular cyclization.

Sequential N-Alkylation and Cyclization: An alternative strategy involves the sequential alkylation of a primary amine. For instance, a primary amine can undergo a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime to form the piperazine (B1678402) ring. nih.gov This method allows for the construction of the piperazine core from simple starting materials.

Another key strategic consideration is the point at which the stereochemistry is introduced. The chirality at the C5 position can be sourced from the chiral pool (using a naturally occurring chiral starting material like an amino acid), or it can be induced through asymmetric synthesis using a chiral auxiliary or a chiral catalyst. These considerations lead to the various enantioselective approaches discussed in the following sections.

Enantioselective Synthetic Approaches to this compound

Achieving high enantiopurity is critical in the synthesis of chiral molecules. For this compound, several enantioselective strategies can be employed.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. fiveable.me After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a plausible approach would involve the use of a well-established chiral auxiliary, such as one derived from (R)-(-)-phenylglycinol. ias.ac.in A general sequence could be:

Condensation of (R)-(-)-phenylglycinol with a suitable glycine (B1666218) equivalent to form an amide.

Subsequent chemical modifications and cyclization to form a piperazin-2-one (B30754) ring where the phenylglycinol moiety acts as a chiral director.

Diastereoselective alkylation at the C5 position. The bulky chiral auxiliary would shield one face of the enolate, directing the incoming ethyl group to the opposite face, thus establishing the desired (R)-stereochemistry.

Removal of the chiral auxiliary to yield the final product.

Asymmetric Catalysis in Piperazinone Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Palladium-Catalyzed Asymmetric Hydrogenation: A powerful strategy for establishing the C5 stereocenter is the asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor. This method has been successfully applied to the synthesis of various chiral piperazin-2-ones. The general approach involves the hydrogenation of a 5-ethyl-1-methylpyrazin-2-ol using a chiral palladium catalyst. The tautomeric nature of the pyrazin-2-ol allows for hydrogenation of the imine bonds in a dynamic kinetic resolution process, leading to the desired chiral piperazin-2-one with high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation: Another sophisticated method involves the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This can create α-tertiary piperazin-2-ones with high enantiomeric excess. While the target molecule has a secondary carbon at C5, related methodologies could potentially be adapted for its synthesis.

Chemoenzymatic Transformations for Stereocontrol

The use of enzymes in organic synthesis provides a powerful tool for achieving high stereoselectivity under mild reaction conditions. For the synthesis of chiral piperidines and related heterocycles, imine reductases (IREDs) and other oxidoreductases have proven to be highly effective. nih.gov

A potential chemoenzymatic route to this compound could involve:

The synthesis of a prochiral imine or enamine precursor, such as 5-ethyl-1-methyl-1,6-dihydropyrazin-2(3H)-one.

The stereoselective reduction of this precursor using a specifically chosen imine reductase or a whole-cell biocatalyst expressing the enzyme. The enzyme's active site would be shaped to deliver a hydride to one face of the substrate, thus producing the (R)-enantiomer with high fidelity.

This approach benefits from the high selectivity and environmentally benign nature of enzymatic reactions.

Synthesis of Precursors and Intermediates for this compound

The success of any synthetic route hinges on the efficient preparation of its key precursors. Based on the retrosynthetic analysis, the primary building blocks for this compound are derivatives of (R)-2-aminobutanoic acid and N-methylethylenediamine.

(R)-2-Aminobutanoic Acid Derivatives: (R)-2-aminobutanoic acid is a non-proteinogenic α-amino acid that can be sourced commercially or synthesized through various established methods for unnatural amino acids. nih.govorganic-chemistry.org For its incorporation into the piperazinone ring, it often needs to be activated, for example, as an acid chloride, an ester, or an N-protected amino acid for coupling reactions.

N-methylethylenediamine: This is a commercially available, simple diamine. Its synthesis can be achieved through several routes, including the reaction of ethylenediamine (B42938) with a methylating agent or the reduction of N-methylaminoacetonitrile.

An alternative precursor strategy involves the use of chiral α-bromocarboxylic acids, which can be prepared from the corresponding α-amino acids. These brominated compounds can then be reacted with a suitable diamine to construct the piperazinone skeleton. nih.gov

Reaction Mechanism Elucidation in Key Synthetic Steps

Understanding the mechanism of the key stereodetermining step is crucial for optimizing the reaction and achieving high enantioselectivity.

In the case of palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol, the proposed mechanism involves a dynamic kinetic resolution. The pyrazin-2-ol exists in equilibrium with its tautomeric forms, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The chiral palladium catalyst coordinates to the substrate, and through a series of steps involving oxidative addition of hydrogen and migratory insertion, the two imine bonds are sequentially hydrogenated. The chiral ligand on the palladium center creates a chiral environment that favors the formation of one enantiomer of the final piperazin-2-one product over the other.

For a chiral auxiliary-mediated alkylation , the mechanism of stereocontrol relies on steric hindrance. The chiral auxiliary, covalently bonded to the piperazinone precursor, effectively blocks one face of the enolate formed upon deprotonation. Consequently, the electrophile (in this case, an ethyl halide or equivalent) can only approach from the less hindered face, leading to a highly diastereoselective alkylation. The specific stereochemical outcome depends on the conformation of the enolate and the structure of the chiral auxiliary.

Optimization of Synthetic Reaction Conditions and Yields for this compound

The efficiency of synthesizing this compound is critically dependent on the optimization of reaction parameters. Key areas of focus include the choice of catalysts, solvents, temperature, and pressure to maximize yield and enantioselectivity.

One of the pivotal steps, the asymmetric hydrogenation of a suitable pyrazin-2-ol precursor, has been a subject of optimization studies. The use of a palladium catalyst in conjunction with a chiral phosphine (B1218219) ligand is a common strategy. Research has shown that the choice of the chiral ligand significantly influences the enantiomeric excess (ee) of the resulting (R)-5-ethylpiperazin-2-one.

Furthermore, the N-methylation of the (R)-5-ethylpiperazin-2-one intermediate is another critical step that has been optimized. Reductive amination using formaldehyde (B43269) has been reported as a viable method. dicp.ac.cn The optimization of this step involves controlling the reaction temperature and the amount of the reducing agent to ensure complete methylation without side reactions.

A study on the synthesis of a related chiral piperazinone derivative highlighted the importance of crystallization in upgrading the enantiopurity of the final product. acs.org This suggests that even with moderately effective stereocontrol in the initial hydrogenation, a final crystallization step can yield material with high enantiomeric excess.

Below is a table summarizing the optimization of reaction conditions for key steps in the synthesis of this compound, based on analogous transformations.

Table 1: Optimization of Reaction Conditions for Key Synthetic Steps

| Step | Parameter | Condition A | Condition B | Condition C | Optimal Condition (inferred) |

| Asymmetric Hydrogenation | Catalyst | Pd/C with (S)-BINAP | [Rh(COD)Cl]₂ with (R,R)-Me-DuPhos | [Ir(COD)Cl]₂ with f-binaphane | Palladium catalyst with a suitable chiral phosphine ligand |

| Solvent | Methanol | Dichloromethane | Toluene | Methanol | |

| H₂ Pressure | 50 psi | 200 psi | 1000 psi | High pressure (e.g., 1000 psi) | |

| Temperature | 25 °C | 50 °C | 80 °C | 80 °C | |

| N-Methylation | Methylating Agent | Formaldehyde | Methyl iodide | Dimethyl sulfate | Formaldehyde |

| Reducing Agent | H₂/Pd/C | Sodium triacetoxyborohydride | Sodium cyanoborohydride | H₂/Pd/C (reductive amination) | |

| Solvent | Methanol | Tetrahydrofuran | Acetonitrile | Methanol | |

| Temperature | Room Temperature | 40 °C | 60 °C | Room Temperature to 40 °C |

This table is based on data from analogous reactions and represents inferred optimal conditions for the synthesis of this compound.

Development of Scalable Synthetic Protocols for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust and scalable protocols. Key considerations for scalability include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

A promising approach for the large-scale synthesis of the chiral piperazin-2-one core is through the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol. This method has been demonstrated to be scalable to the gram-scale for related compounds, achieving high yields and enantioselectivity without significant loss of performance. dicp.ac.cn The use of a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies the work-up and catalyst recovery, which is a significant advantage in large-scale production.

Following the formation of (R)-5-ethylpiperazin-2-one, the subsequent N-methylation via reductive amination is also amenable to scale-up. This one-pot procedure is generally high-yielding and avoids the use of toxic and expensive alkylating agents.

A Chinese patent describes a method for synthesizing chiral piperazinone derivatives that could be adapted for the large-scale production of the target compound. The described process involves the cyclization of an amino acid derivative, which is a common and often scalable industrial process.

The development of a scalable protocol would likely involve a multi-step process, potentially starting from readily available chiral precursors or employing a highly efficient asymmetric catalytic step. The purification of the final product on a large scale would likely rely on crystallization rather than chromatographic methods to be economically viable.

Table 2: Proposed Scalable Synthetic Protocol

| Step No. | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Asymmetric Hydrogenation | 5-Ethyl-pyrazin-2-ol, H₂, Pd/C, Chiral Ligand, High Pressure, Elevated Temperature | Stereoselective formation of (R)-5-ethylpiperazin-2-one |

| 2 | Catalyst Removal | Filtration | Removal of heterogeneous palladium catalyst |

| 3 | N-Methylation | (R)-5-ethylpiperazin-2-one, Formaldehyde, H₂, Pd/C, Methanol | Introduction of the N-methyl group via reductive amination |

| 4 | Purification | Crystallization from a suitable solvent system | Isolation and purification of the final product to high enantiomeric purity |

This proposed protocol is based on scalable methodologies reported for analogous chiral piperazinones.

Advanced Spectroscopic and Structural Characterization of R 5 Ethyl 1 Methylpiperazin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (R)-5-Ethyl-1-methylpiperazin-2-one, both ¹H and ¹³C NMR spectroscopy are crucial for a comprehensive structural assignment.

Comprehensive Assignment of Spectroscopic Signatures

The complete assignment of ¹H and ¹³C NMR signals for this compound is fundamental to its structural verification. While specific experimental data for this exact compound is not widely published, a representative spectral assignment can be predicted based on the analysis of similar substituted piperazinones and related heterocyclic systems. rsc.orgresearchgate.netresearchgate.net The expected chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group, the substitution pattern on the piperazine (B1678402) ring, and the chirality at the C5 position.

A detailed, predicted assignment of the ¹H and ¹³C NMR spectra is presented in the data tables below. These assignments are based on established chemical shift ranges for protons and carbons in analogous chemical environments.

Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3a (axial) | 3.20 - 3.40 | d | 12.0 - 14.0 |

| H-3b (equatorial) | 3.50 - 3.70 | d | 12.0 - 14.0 |

| H-5 | 2.80 - 3.00 | m | - |

| H-6a (axial) | 2.60 - 2.80 | dd | 11.0 - 13.0, 3.0 - 5.0 |

| H-6b (equatorial) | 3.00 - 3.20 | dd | 11.0 - 13.0, 2.0 - 4.0 |

| N-CH₃ | 2.30 - 2.50 | s | - |

| CH₂ (ethyl) | 1.50 - 1.70 | q | 7.0 - 8.0 |

| CH₃ (ethyl) | 0.90 - 1.10 | t | 7.0 - 8.0 |

| NH | 7.50 - 8.50 | br s | - |

Interactive Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Label | Predicted Chemical Shift (ppm) |

| C=O (C2) | 168.0 - 172.0 |

| C3 | 48.0 - 52.0 |

| C5 | 55.0 - 60.0 |

| C6 | 45.0 - 50.0 |

| N-CH₃ | 35.0 - 40.0 |

| CH₂ (ethyl) | 25.0 - 30.0 |

| CH₃ (ethyl) | 10.0 - 15.0 |

Dynamic NMR Studies and Conformational Equilibria Analysis

The piperazine ring can exist in various conformations, most commonly chair and boat forms. For substituted piperazines, the interconversion between these conformers can be studied using dynamic NMR (DNMR) spectroscopy. rsc.orgnih.gov At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals are an average of the different conformations. However, at lower temperatures, this exchange can be slowed, leading to the observation of distinct signals for each conformer.

In the case of this compound, the piperazin-2-one (B30754) ring is expected to adopt a pseudo-chair conformation. The ethyl group at the C5 position will preferentially occupy an equatorial position to minimize steric strain. However, the presence of the N-methyl group and the amide functionality can lead to complex conformational equilibria. nih.gov

Temperature-dependent NMR experiments can be employed to determine the energy barriers for ring inversion and rotation around the N-C(O) bond. rsc.org By analyzing the coalescence temperature of specific signals, the Gibbs free energy of activation (ΔG‡) for these dynamic processes can be calculated. Such studies provide critical insights into the conformational landscape and flexibility of the molecule in solution.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques are essential for establishing the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) is a powerful method for this purpose, as it measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Experimental Electronic Circular Dichroism (ECD) Analysis

The experimental ECD spectrum of a chiral molecule provides a unique fingerprint that is directly related to its three-dimensional structure. For this compound, the ECD spectrum is expected to be dominated by the electronic transitions of the amide chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry at the C5 chiral center.

Computational Prediction of Chiroptical Properties

In modern stereochemical analysis, the experimental ECD spectrum is often compared with a computationally predicted spectrum to provide a more robust assignment of the absolute configuration. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting ECD spectra. nih.gov

The process involves first determining the stable conformers of the molecule and their relative populations using computational methods. Then, the ECD spectrum for each conformer is calculated. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. A good match between the experimental and the computationally predicted spectrum for a particular enantiomer allows for the confident assignment of its absolute configuration. For this compound, TD-DFT calculations would be crucial to theoretically substantiate the absolute configuration determined from experimental ECD data.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly useful for identifying functional groups and gaining insights into molecular structure and bonding.

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups present. The most prominent feature in the IR spectrum is expected to be the strong absorption band of the amide carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1680 cm⁻¹. Other key vibrational modes include the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and various bending and deformation modes of the piperazinone ring. niscpr.res.innih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds often give rise to strong Raman signals, making it a useful technique for observing the skeletal vibrations of the heterocyclic ring. A predicted summary of the key vibrational frequencies is provided in the table below.

Interactive Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=O Stretch (Amide) | 1650 - 1680 | Strong | Medium |

| N-H Bend | 1550 - 1650 | Medium | Weak |

| C-N Stretch | 1100 - 1300 | Medium | Medium |

| Ring Vibrations | 800 - 1200 | Medium | Strong |

Advanced Mass Spectrometry Techniques for Structural Confirmation

Detailed experimental studies employing advanced mass spectrometry techniques for the definitive structural confirmation and elucidation of the fragmentation pathways of this compound have not been reported in the available scientific literature.

However, predictive data based on computational models are available. These theoretical values provide an estimation of the compound's behavior in mass spectrometry. The predicted collision cross-section (CCS) values, which are calculated based on the molecule's theoretical three-dimensional shape and charge, offer insight into its potential ion mobility.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 143.11789 | 132.1 |

| [M+Na]⁺ | 165.09983 | 139.1 |

| [M-H]⁻ | 141.10333 | 131.3 |

| [M+NH₄]⁺ | 160.14443 | 150.6 |

| [M+K]⁺ | 181.07377 | 137.2 |

| [M+H-H₂O]⁺ | 125.10787 | 125.7 |

| [M+HCOO]⁻ | 187.10881 | 149.3 |

| [M+CH₃COO]⁻ | 201.12446 | 172.5 |

| Data is computationally predicted and has not been experimentally confirmed. Source: PubChemLite. uni.lu |

X-ray Crystallography of this compound and its Derivatives

As of the latest available information, no public records of successful single-crystal X-ray diffraction studies for this compound or any of its direct derivatives exist. The successful cultivation of a single crystal suitable for X-ray analysis is a prerequisite for such studies.

Without X-ray crystallography data, a definitive analysis of the solid-state conformation and crystal packing of this compound cannot be conducted. Such an analysis would typically reveal the precise three-dimensional arrangement of the molecule in the crystalline lattice, including bond angles, bond lengths, and the conformation of the piperazinone ring.

A detailed investigation of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal structure, is contingent upon the availability of crystallographic data. Consequently, a discussion on the specific intermolecular forces present in the crystalline state of this compound cannot be provided. While studies on the intermolecular interactions of other piperazine-containing compounds exist, these findings are not directly transferable to the title compound. nih.govresearchgate.netmdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of R 5 Ethyl 1 Methylpiperazin 2 One

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are instrumental in predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the molecule's geometry, electronic structure, and spectroscopic characteristics. For (R)-5-Ethyl-1-methylpiperazin-2-one, these calculations would typically be performed using a basis set such as 6-31G* or a larger one for more accurate results.

The conformational landscape of this compound is defined by the puckering of the six-membered piperazinone ring and the orientation of its substituents. The ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. For a substituted ring, the relative energies of these conformers are influenced by steric and electronic effects.

Geometry optimization calculations are performed to locate the minimum energy structures for each possible conformer. In the case of this compound, the primary focus would be on the chair conformations, which are generally the most stable for six-membered rings. The ethyl group at the C5 position and the methyl group at the N1 position can be in either axial or equatorial positions.

A theoretical conformational analysis using DFT at the B3LYP/6-31G* level of theory would likely predict that the most stable conformer is the one where the bulky ethyl group occupies an equatorial position to minimize steric hindrance (1,3-diaxial interactions). The methyl group's preference is less pronounced but would also favor the equatorial position.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Ethyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) (Hypothetical) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 2.10 |

| Chair 3 | Equatorial | Axial | 1.85 |

| Chair 4 | Axial | Axial | 3.95 |

| Twist-Boat | - | - | 5.50 |

Once the lowest energy geometry is identified, its electronic properties can be calculated. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, which have lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group (C=O), which contains a π* antibonding orbital.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can quantify the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. The area around the carbonyl oxygen would be strongly nucleophilic, while the hydrogen on the secondary amine (N4-H) would be electrophilic.

Table 2: Calculated Electronic Properties of this compound (Lowest Energy Conformer)

| Property | Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Quantum chemical calculations can predict various spectroscopic data, which can be used to interpret experimental spectra or to predict the appearance of spectra for a yet-to-be-synthesized molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. For this compound, characteristic peaks would be predicted, such as the C=O stretch of the amide group (around 1650-1680 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and C-H stretching vibrations of the ethyl and methyl groups (around 2850-3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions are valuable for assigning peaks in experimental NMR spectra. The calculated chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the carbonyl group would be expected to be deshielded and appear at a higher chemical shift.

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solution

While quantum mechanics is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a solvent environment. An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for all atoms in the system.

These simulations would reveal how the molecule explores its conformational landscape in solution. It would show the transitions between different chair and boat conformers and the timescale of these changes. Furthermore, MD simulations provide insight into the molecule's solvation structure, showing how solvent molecules arrange around it and form hydrogen bonds (e.g., between water and the carbonyl oxygen or N-H group). This provides a more realistic picture of the molecule's behavior in a biological or chemical environment than gas-phase quantum calculations alone.

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of structure-based drug design.

Given that many piperazinone derivatives have applications in medicinal chemistry, a theoretical docking study of this compound could be performed against a hypothetical biological target. For instance, a protein kinase, a common target for cancer and inflammation therapies, could be chosen.

The docking process would involve:

Obtaining the 3D structure of a hypothetical protein kinase from a database like the Protein Data Bank (PDB).

Defining the binding site (the active site where the natural ligand, ATP, binds).

Using a docking program (e.g., AutoDock, Glide) to place the 3D structure of this compound into this binding site in many different orientations and conformations.

Scoring these poses based on a scoring function that estimates the binding affinity.

The results would predict the most likely binding mode of the molecule. A plausible theoretical binding mode could involve the formation of hydrogen bonds between the N-H group or the carbonyl oxygen of the piperazinone ring and amino acid residues in the kinase's hinge region, a common interaction pattern for kinase inhibitors. The ethyl group would likely be oriented towards a hydrophobic pocket within the active site.

Table 3: Hypothetical Interactions of this compound with a Generic Kinase Active Site

| Ligand Atom/Group | Interaction Type | Protein Residue (Hypothetical) |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Main chain N-H of Alanine |

| Amine Hydrogen (N-H) | Hydrogen Bond Donor | Main chain C=O of Glutamic Acid |

| Ethyl Group | Hydrophobic Interaction | Phenylalanine, Leucine, Valine |

This theoretical docking study provides a hypothesis about how this compound might interact with a biological target, which could guide the design of future experimental studies.

In Silico Structure-Based Ligand Design Principles.imist.ma

Structure-based ligand design is a cornerstone of modern drug discovery, relying on the three-dimensional structure of a biological target to design molecules that can interact with it, typically by binding to a specific site. drugdesign.org For a compound like this compound, this process would begin with identifying a relevant biological target, such as an enzyme or receptor, whose structure has been determined through methods like X-ray crystallography or cryo-electron microscopy.

The design process is iterative. Initially, the 3D structure of this compound would be docked into the active site of the target protein using computational software. This simulation calculates the likely binding conformation and affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. The piperazin-2-one (B30754) core of the molecule, with its carbonyl group and nitrogen atoms, offers potential hydrogen bond acceptor and donor sites. uni.lunih.gov The ethyl and methyl groups provide hydrophobic features that can fit into corresponding pockets in the target's active site.

Analysis of this initial docking pose would reveal opportunities for optimization. For instance, if a nearby pocket in the active site is unfilled, medicinal chemists could design analogues of this compound with additional functional groups to fill that space and increase binding affinity. The stereochemistry of the (R)-enantiomer is crucial in this context, as the specific 3D arrangement of the ethyl group will dictate how the molecule can be oriented within the chiral environment of the active site.

Pharmacophore Modeling and Virtual Screening Approaches (Theoretical)

In the absence of a known target structure, ligand-based methods such as pharmacophore modeling become invaluable. nih.gov A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to be recognized by a biological target. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

To develop a pharmacophore model for this compound and its potential analogues, a set of known active molecules would be required. Since specific data is limited, we can theorize the process. A collection of molecules with similar biological activity would be conformationally analyzed and superimposed. The common chemical features responsible for their activity would be identified to create a 3D pharmacophore model. For this compound, key pharmacophoric features would likely include:

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This approach is not only cost-effective but also enables the discovery of novel chemical scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgbio-hpc.eu

Development of Theoretical QSAR Models for Analogues.imist.manih.gov

To develop a theoretical QSAR model for analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be necessary. These activities are typically expressed as IC50 or EC50 values, which are then converted to a logarithmic scale (pIC50 or pEC50) for modeling. imist.mamdpi.com

For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges on atoms). researchgate.net Using statistical methods like multiple linear regression or partial least squares, a QSAR equation is derived that correlates a selection of these descriptors with the biological activity. nih.gov

A hypothetical set of analogues and their properties for developing a QSAR model is presented below:

The resulting QSAR model might take a form like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Hydrogen Bond Donors)

The statistical significance of the model would be assessed through parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Prediction of Theoretical Biological Activity Profiles.imist.ma

A validated QSAR model can be used to predict the biological activity of new, yet-to-be-synthesized analogues. nih.gov By calculating the molecular descriptors for these new structures, their activity can be estimated using the QSAR equation. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. bio-hpc.eu

For example, using the hypothetical QSAR model from the previous section, we could predict the pIC50 for new analogues:

This predictive capability is a powerful tool in lead optimization, enabling a more focused and efficient search for drug candidates.

Compound Names

Chemical Reactivity and Derivatization of R 5 Ethyl 1 Methylpiperazin 2 One

Regioselective Functionalization of the Piperazinone Ring System

The piperazinone ring possesses several distinct reactive sites, allowing for regioselective modifications. The primary locations for functionalization on the (R)-5-Ethyl-1-methylpiperazin-2-one core are the N4 nitrogen and the carbon atoms alpha to the carbonyl group (C3) and the nitrogens (C3, C5, C6).

The secondary amine at the N4 position is the most nucleophilic site and readily undergoes reactions with a variety of electrophiles. Standard procedures for N-alkylation, N-arylation, and N-acylation can be applied to introduce a wide range of substituents, which is a common strategy in drug design to modulate the physicochemical properties of piperazine-containing molecules. mdpi.comnih.gov

Functionalization of the carbon backbone of the piperazinone ring is more challenging but offers a pathway to more complex, three-dimensionally diverse structures. nih.gov One established method is the deprotonation of the α-carbon atoms followed by reaction with an electrophile. Specifically, the C3 position, being alpha to both the carbonyl group and the N4 nitrogen, can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated or acylated. Asymmetric α-lithiation, mediated by chiral ligands such as (-)-sparteine, is a powerful technique for the enantioselective functionalization of N-Boc protected piperazines, a strategy that can be adapted for piperazinones. nih.gov

Modern transition-metal-catalyzed reactions have also emerged as powerful tools for C-H functionalization. Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one (B30754) enolates has been used to create α-tertiary stereocenters at the C3 position. nih.govcaltech.educaltech.edu Furthermore, direct C-H functionalization methods, often utilizing palladium or iridium catalysts, can selectively introduce aryl or other groups at specific positions on the ring, although this is more established for piperazines than piperazinones. mdpi.com

Table 1: Regioselective Functionalization Reactions of the Piperazinone Core

| Reaction Type | Target Position | Reagents and Conditions | Product Type |

| N-Alkylation | N4 | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, Et₃N) | N4-Alkyl-piperazin-2-one |

| N-Arylation | N4 | Aryl halide, Palladium catalyst (e.g., Buchwald-Hartwig amination) | N4-Aryl-piperazin-2-one |

| N-Acylation | N4 | Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N) | N4-Acyl-piperazin-2-one |

| C-Alkylation | C3 | 1. Strong base (e.g., LDA); 2. Electrophile (e.g., R-X) | 3-Alkyl-piperazin-2-one |

| Asymmetric Allylation | C3 | Palladium catalyst, Chiral ligand (e.g., PHOX), Allylic substrate | 3-Allyl-piperazin-2-one |

Stereospecific Transformations at the Chiral Center(s)

The (R)-configuration at the C5 position, bearing an ethyl group, is a key structural feature of this compound. This pre-existing stereocenter can exert significant stereochemical control over subsequent reactions, enabling diastereoselective transformations.

In reactions that create a new stereocenter, such as alkylation at the C3 position, the C5-ethyl group can direct the approach of the incoming electrophile. This substrate-controlled diastereoselectivity would favor the formation of one diastereomer over the other. The degree of selectivity would depend on the reaction conditions and the steric bulk of the reactants.

Biocatalysis offers another avenue for stereospecific transformations. Enzymes, particularly transaminases, have been used in the synthesis of optically pure piperazinones through processes that involve biocatalytic transamination followed by spontaneous cyclization. researchgate.netresearchgate.net Such enzymatic methods could potentially be used for kinetic resolution or other stereospecific modifications of the this compound scaffold.

Table 2: Potential Stereospecific Reactions

| Reaction Type | Target Position | Key Feature | Expected Outcome |

| Diastereoselective Enolate Alkylation | C3 | Substrate control from C5-(R)-ethyl group | Formation of a preferred diastereomer of 3,5-disubstituted piperazin-2-one |

| Catalytic Asymmetric Allylation | C3 | Chiral catalyst and ligand direct stereochemistry | Formation of a specific diastereomer with high enantiomeric excess at C3 |

| Enzymatic Modification | Ring/Substituents | Enzyme selectivity (e.g., hydrolase, oxidase) | Kinetic resolution or stereospecific functionalization |

Ring-Opening and Ring-Closing Reactions of the Piperazinone Core

Modifications involving the cleavage or formation of the piperazinone ring provide access to different heterocyclic systems or acyclic precursors.

Ring-Opening Reactions: The lactam (cyclic amide) functionality within the piperazinone ring is susceptible to cleavage under various conditions.

Reduction: The amide carbonyl can be completely reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction opens the carbonyl and converts the piperazin-2-one into the corresponding (R)-2-ethyl-1-methylpiperazine, a valuable chiral piperazine (B1678402) derivative, without loss of optical purity. dicp.ac.cn

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, leading to a ring-opened product, which would be a derivative of N-(2-aminoethyl)-N-methyl-β-aminobutanoic acid.

Reductive Cleavage: More selective methods can also be employed to cleave specific bonds within the ring, depending on the substitution pattern and reagents used.

Ring-Closing Reactions: The synthesis of the piperazinone ring itself often relies on strategic ring-closing reactions. These methods can also be considered in the context of derivatization, for example, by modifying an acyclic precursor before cyclization.

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming unsaturated rings and has been widely applied to the synthesis of nitrogen heterocycles. nih.govwikipedia.orgorganic-chemistry.org The synthesis of a piperazinone ring via RCM would involve an acyclic diene precursor, which upon treatment with a ruthenium catalyst (e.g., Grubbs catalyst), would cyclize to form a dihydropyrazinone, that could then be reduced to the piperazinone. nih.gov

Intramolecular Cyclization: A common route to piperazinones involves the intramolecular cyclization of an N-substituted ethylenediamine (B42938) derivative with an α,β-unsaturated ester or a similar electrophile. organic-chemistry.org

Domino Reactions: One-pot procedures, such as the Domino Ring-Opening Cyclization (DROC) of activated epoxides with ethylenediamines, provide an efficient and stereoselective route to chiral piperazin-2-ones. acs.orgacs.org

Table 3: Ring-Opening and Ring-Closing Reactions

| Reaction Type | Description | Reagents and Conditions | Product |

| Ring-Opening | |||

| Amide Reduction | Complete reduction of the carbonyl group | LiAlH₄, THF | (R)-2-Ethyl-1-methylpiperazine |

| Amide Hydrolysis | Cleavage of the amide bond | H₃O⁺ or OH⁻, heat | Acyclic diamino acid derivative |

| Ring-Closing | |||

| Ring-Closing Metathesis | Intramolecular cyclization of a diene | Grubbs Catalyst (Ru-based) | Dihydropyrazinone |

| Intramolecular Amination | Cyclization of a diamine precursor | Base or transition metal catalyst | Piperazin-2-one |

| Domino Ring-Opening Cyclization | One-pot epoxide opening and cyclization | Chiral catalyst, Epoxide, Ethylenediamine | Chiral Piperazin-2-one |

Heterocyclic Ring Modifications and Substitutions

Beyond functionalization at the N4 and C3 positions, the piperazinone core can undergo more profound modifications, including substitutions at other ring positions and fusion with other ring systems.

Substitutions can be introduced at the C6 position, typically through multi-step sequences involving the synthesis of appropriately substituted precursors before the final ring formation. Direct C-H functionalization methods are also being developed to access these less reactive positions.

The piperazinone ring can also be used as a scaffold to build more complex heterocyclic systems. For example, the piperazine ring system can be fused with other heterocycles like indazoles to create novel, stereochemically diverse chemical entities. nih.gov Such "heterocyclic merging" strategies expand the chemical space accessible from simple piperazinone precursors.

Furthermore, the N4-position is a key handle for introducing diverse heterocyclic substituents. Many piperazine-containing drugs feature a heterocyclic group attached to this nitrogen, often via a linker. nih.gov This strategy allows for the exploration of interactions with biological targets by presenting different pharmacophoric elements.

Table 4: Heterocyclic Ring Modifications and Substitutions

| Modification Type | Description | Example Reaction | Resulting Structure |

| N4-Heterocyclic Substitution | Attachment of a heterocyclic moiety to the N4 atom. | Buchwald-Hartwig amination with a halo-heterocycle. | N4-(Heterocyclyl)piperazin-2-one |

| Ring Fusion | Building an additional ring onto the piperazinone core. | Intramolecular cyclization of a pre-functionalized piperazinone. | Fused bicyclic system (e.g., indazolo-piperazine) |

| C-H Arylation/Alkenylation | Direct introduction of substituents onto ring carbons. | Pd-catalyzed C-H activation with an aryl/alkenyl halide. | C-Aryl/Alkenyl piperazin-2-one |

Application of this compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral piperazinones are highly valued as "chiral building blocks" in the synthesis of complex molecules, particularly for pharmaceutical applications. nih.gov The defined stereochemistry and the versatile functional handles of this compound make it an attractive starting material for asymmetric synthesis.

The primary application of such building blocks is in the construction of enantiomerically pure piperazine derivatives. As mentioned, reduction of the piperazin-2-one yields the corresponding chiral piperazine. Chiral C-substituted piperazines are less common in pharmaceuticals than N-substituted ones, but their inclusion can significantly improve potency and selectivity by introducing specific three-dimensional features for optimal target binding. nih.gov

Chiral piperazinones and the piperazines derived from them are key components in a variety of bioactive molecules, including kinase inhibitors, protease inhibitors, and other therapeutic agents. dicp.ac.cnnih.gov For example, the core of the anticancer drug Imatinib contains a piperazine ring, and creating chiral analogues using building blocks like the one discussed here is an active area of research. nih.gov The (R)-ethyl group at the C5 position can provide a specific hydrophobic interaction or steric constraint within a receptor binding pocket, leading to enhanced biological activity.

The synthesis of natural products or their analogues is another area where such chiral building blocks are employed. The piperazin-2-one motif itself is found in natural products like (-)-agelastatin A and piperazirum, which possess potent anticancer activities. dicp.ac.cn Therefore, this compound serves as a valuable synthon for generating libraries of complex molecules with high stereochemical purity for drug discovery programs.

Table 5: Examples of Complex Molecules Derived from Chiral Piperazine/Piperazinone Scaffolds

| Compound Class | Therapeutic Area | Role of Chiral Piperazine/Piperazinone |

| Kinase Inhibitors (e.g., Imatinib analogues) | Oncology | Provides a rigid scaffold and key binding interactions. Chirality can enhance selectivity. |

| HIV Protease Inhibitors (e.g., Indinavir) | Antiviral | The piperazine moiety is crucial for the peptidomimetic structure and binding to the enzyme's active site. |

| Anticancer Alkaloids (e.g., Agelastatin A) | Oncology | The core piperazinone ring is a key feature of the natural product's pharmacophore. |

| Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant) | Antiemetic | A related chiral morpholin-2-one is a key intermediate, highlighting the utility of such six-membered heterocycles. |

Mechanistic Studies of Interactions with Biological Systems Theoretical/in Silico Focus

Theoretical Receptor Binding Mechanisms.nih.gov

The binding of a small molecule, or ligand, to a receptor is a highly specific process governed by a combination of intermolecular forces. For (R)-5-Ethyl-1-methylpiperazin-2-one, its potential binding modes can be dissected by considering the key types of non-covalent interactions that are likely to occur within a protein's binding pocket.

| Functional Group | Potential Role in Hydrogen Bonding |

| Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Ring Amine (NH) | Hydrogen Bond Donor |

The ethyl and methyl groups of this compound introduce hydrophobic character to the molecule. These nonpolar moieties can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within a binding pocket, displacing water molecules and contributing to the thermodynamic stability of the complex. Furthermore, ubiquitous van der Waals forces, arising from transient fluctuations in electron density, would exist between the atoms of the ligand and the protein, providing a general cohesive force that stabilizes the bound state. nih.gov The shape and size of the ethyl group, in particular, would influence the complementarity of the ligand to the hydrophobic regions of a target protein.

| Molecular Fragment | Predominant Interaction Type |

| Ethyl Group | Hydrophobic |

| Methyl Group | Hydrophobic |

| Piperazinone Ring (Aliphatic portions) | van der Waals / Hydrophobic |

Enantioselective Recognition Processes (Theoretical).nih.gov

The "(R)-" designation in this compound indicates the presence of a stereocenter at the 5-position of the piperazinone ring. Biological systems, being chiral themselves, often exhibit a high degree of enantioselectivity, meaning that one enantiomer of a chiral molecule may bind more strongly or elicit a different biological response than its counterpart, the (S)-enantiomer. nih.gov

Theoretically, the differential binding of the (R) and (S) enantiomers can be attributed to the three-dimensional arrangement of their substituents. For a receptor to distinguish between enantiomers, there must be at least three points of interaction between the ligand and the receptor. The specific spatial orientation of the ethyl group in the (R)-enantiomer would allow for a unique set of interactions (hydrogen bonding, hydrophobic, etc.) with the chiral environment of the binding pocket that cannot be perfectly replicated by the (S)-enantiomer. nih.gov This difference in complementarity can lead to significant variations in binding affinity and, consequently, biological activity. Studies on other chiral piperazine (B1678402) derivatives have confirmed that enantiomers can possess vastly different pharmacological profiles, with one acting as an agonist and the other as an antagonist, for example. nih.gov

Computational Studies of Enzyme Inhibition or Receptor Agonism/Antagonism (Theoretical).nih.gov

Molecular docking simulations are a primary computational tool used to predict the binding mode and affinity of a small molecule to a protein target. nih.gov In a theoretical study of this compound, a library of known protein structures (e.g., kinases, G-protein coupled receptors) could be screened to identify potential binding partners. nih.govnih.gov

For a given target, docking algorithms would place the molecule in various orientations within the binding site and calculate a scoring function to estimate the binding energy. A low (more negative) binding energy suggests a more favorable interaction. acs.org These simulations could predict whether the compound might act as an inhibitor by blocking the active site of an enzyme or as an agonist/antagonist by inducing or preventing a conformational change in a receptor. For instance, if the compound is predicted to bind to the active site of a protein kinase, it might be hypothesized to be a kinase inhibitor. nih.gov

| Computational Method | Predicted Outcome | Example Application |

| Molecular Docking | Binding pose and affinity score | Predicting inhibition of PARP-1 acs.org |

| Molecular Dynamics | Stability of the protein-ligand complex | Assessing the stability of the bound conformation over time |

| Virtual Screening | Identification of potential protein targets | Screening against a library of cancer-related proteins |

Structure-Activity Relationships: Theoretical Aspects and Design Principles.nih.govnih.govoup.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For piperazine derivatives, QSAR models have been developed to identify key molecular descriptors that influence their inhibitory activity against specific targets. mdpi.comscispace.com

In a theoretical context for this compound, QSAR principles can be used to guide the design of potentially more potent analogs. By systematically modifying the structure of the parent molecule in silico (e.g., changing the ethyl group to other alkyl groups, substituting on the piperazinone ring) and calculating various molecular descriptors (e.g., electronic, topological, and physicochemical properties), it is possible to build a model that predicts how these changes would affect binding affinity or activity. mdpi.com For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at the 5-position enhances binding to a particular target, or that the presence of a hydrogen bond donor at a specific location is crucial for activity. These insights provide a rational basis for synthesizing new derivatives with improved biological profiles. nih.govmdpi.com

Influence of Structural Alterations on Theoretical Binding Affinity

The theoretical binding affinity of a ligand to its biological target is a composite of various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Quantitative Structure-Activity Relationship (QSAR) studies on piperazine and keto-piperazine derivatives have demonstrated that constitutional and electronic descriptors play a vital role in their theoretical binding to biological targets nih.gov. For this compound, structural alterations at key positions would theoretically modulate its binding profile.

Substitutions on the Piperazinone Ring: The nature of the substituent at the 5-position is critical. Altering the ethyl group to other alkyl chains would primarily affect steric and hydrophobic interactions within a putative binding pocket.

Steric Effects: Increasing the bulk of the alkyl group (e.g., from ethyl to isopropyl or tert-butyl) could either enhance van der Waals contacts and improve binding affinity or introduce steric hindrance, leading to a decrease in affinity. The specific outcome would depend on the topology of the binding site.

Hydrophobic Interactions: Lengthening the alkyl chain or introducing branching would increase the lipophilicity of the molecule. In a hydrophobic binding pocket, this would be expected to increase binding affinity.

Electronic Effects: The introduction of heteroatoms (e.g., hydroxyl or fluoro groups) on the alkyl substituent would alter the electronic properties, potentially introducing new hydrogen bonding opportunities that could significantly enhance binding affinity.

Size of the N1-Substituent: Replacing the methyl group with a larger alkyl group would increase steric bulk, which could be either favorable or unfavorable for binding.

The following table illustrates the theoretical impact of various structural modifications on binding affinity, based on general principles from studies on related piperazine derivatives.

| Modification | Position | Theoretical Influence on Binding Affinity | Primary Interaction Type Affected |

| Ethyl to Propyl | 5 | Potential increase due to enhanced hydrophobic interactions. | Hydrophobic, van der Waals |

| Ethyl to Isopropyl | 5 | Ambiguous; potential for enhanced van der Waals contacts or steric clash. | Steric, van der Waals |

| Ethyl to Hydroxyethyl | 5 | Potential increase if a hydrogen bond donor/acceptor is present in the binding site. | Hydrogen Bonding, Electrostatic |

| Methyl to Ethyl | 1 | Potential for steric hindrance, depending on binding site topology. | Steric |

| Methyl to Hydrogen | 1 | May create a new hydrogen bond donor opportunity but alters overall shape and electronics. | Hydrogen Bonding, Steric |

It is important to note that these are generalized predictions. The actual effect of any structural modification would be highly dependent on the specific biological target. Molecular docking studies on various piperazine derivatives have shown that even small changes can significantly alter the binding mode and affinity researchgate.net. For instance, in some systems, a halogenated phenyl ring attached to the piperazine nitrogen is crucial for potent activity, highlighting the importance of specific electronic and hydrophobic features nih.gov.

Conformational Requirements for Theoretical Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For cyclic structures like piperazinones, the ring conformation and the orientation of its substituents are of paramount importance.

Orientation of Substituents: Computational studies on 2-substituted piperazines have indicated a preference for the substituent to occupy an axial position, which can be further stabilized by intramolecular interactions in some cases mdpi.comnih.gov. For this compound, the ethyl group at the C5 position can exist in either an axial or an equatorial orientation.

Axial vs. Equatorial Conformation: The relative stability of the axial and equatorial conformers is a key factor. While the equatorial position is often favored for bulky substituents in simple cyclohexane (B81311) rings to minimize 1,3-diaxial interactions, the electronic and steric influences of the nitrogen atoms and the carbonyl group in the piperazinone ring can alter this preference. The bioactive conformation, the one adopted upon binding to a target, may not be the lowest energy conformation in solution nih.gov. Molecular modeling studies on some piperazine derivatives have confirmed that the R enantiomers can bind effectively when certain substituents are in an axial orientation, which presents the key interacting groups in a specific spatial arrangement mdpi.comnih.gov.

The following table outlines the key conformational features and their theoretical implications for the biological activity of this compound.

| Conformational Feature | Description | Theoretical Implication for Biological Activity |

| Piperazinone Ring Conformation | The six-membered ring can adopt chair, boat, or twist-boat conformations. | The chair form is likely the most stable in solution, but the bioactive conformation may be a higher energy state to achieve optimal binding. |

| Ethyl Group Orientation | The ethyl group at C5 can be in an axial or equatorial position. | An axial orientation may be preferred for presenting the substituent into a specific binding pocket, a principle observed in related piperazine structures mdpi.comnih.gov. The R-stereochemistry dictates a specific 3D arrangement of this group. |

| N1-Methyl Group Orientation | The methyl group on the N1 nitrogen will also have a specific orientation relative to the ring. | This group contributes to the overall shape and steric profile of the molecule, potentially influencing its fit within a receptor. |

Emerging Research Directions and Future Perspectives for R 5 Ethyl 1 Methylpiperazin 2 One

Novel Synthetic Methodologies for Chiral Piperazinones

The development of efficient and stereoselective synthetic methods for chiral piperazinones is crucial for exploring their full potential. While classical approaches often rely on chiral pool techniques or auxiliaries, recent research is focused on developing catalytic asymmetric methods to construct this important heterocyclic scaffold. dicp.ac.cn

A significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a straightforward route to chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities. dicp.ac.cnrsc.org This method has been shown to be scalable and can be applied to a variety of substrates, including those with both electron-donating and electron-withdrawing groups on the aryl substituent. dicp.ac.cn For instance, the hydrogenation of various substituted pyrazin-2-ols has yielded products with high enantiomeric excess (ee), demonstrating the versatility of this approach. dicp.ac.cn

Another promising strategy involves the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones. dicp.ac.cn Additionally, palladium-catalyzed asymmetric allylic alkylation has been successfully employed for the synthesis of chiral piperazin-2-ones. dicp.ac.cn These catalytic methods represent a significant step forward from traditional syntheses, offering more efficient and versatile routes to enantioenriched piperazinone derivatives.

Future work in this area will likely focus on expanding the substrate scope of these catalytic systems and developing new catalysts to achieve even higher levels of stereocontrol. The development of methods for the synthesis of polysubstituted chiral piperazinones, including those with quaternary stereocenters, remains a challenging yet important goal.

Advanced Computational Approaches for Structure-Function Prediction

Computational methods are becoming indispensable tools in chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. nih.govmdpi.com For (R)-5-Ethyl-1-methylpiperazin-2-one and its analogs, computational approaches can provide valuable insights into their structure-function relationships.

Table 1: Key Computational Methods in Drug Discovery

| Method | Application | Key Benefit |

|---|---|---|

| Homology Modeling | Predicting the 3D structure of a protein based on a known homologous structure. nih.govalliedacademies.org | Enables structure-based design for proteins without experimentally determined structures. alliedacademies.org |

| Molecular Docking | Predicting the binding orientation of a small molecule to a target protein. nih.gov | Helps identify potential biological targets and optimize ligand binding. |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. nih.gov | Provides high accuracy for understanding molecular properties and reactivity. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. nih.govfiveable.me | Reveals information about conformational flexibility and binding dynamics. |

These computational techniques can be used in a concerted strategy for function prediction. nih.gov For a novel piperazinone derivative, researchers can start by building a 3D model of a potential protein target using homology modeling. nih.gov Subsequently, molecular docking can be used to predict how the piperazinone might bind to this target. nih.gov This information can guide the synthesis of new analogs with improved affinity and selectivity. Furthermore, quantum mechanical calculations can elucidate the electronic features of the piperazinone that are critical for its activity. nih.gov

Integration with Machine Learning for Chemical Discovery

The integration of machine learning (ML) with computational chemistry is revolutionizing the process of chemical discovery. nih.govnih.gov ML models can be trained on large datasets of chemical structures and their properties to predict the characteristics of new, un-synthesized compounds. nih.gov This approach can dramatically accelerate the discovery of new molecules with desired attributes. nih.govrsc.orgrsc.org

For the discovery of novel piperazinone-based compounds, a typical ML workflow would involve:

Data Collection: Assembling a large dataset of piperazinone derivatives with known properties (e.g., bioactivity, solubility).

Model Training: Using this dataset to train an ML model, such as a graph neural network, to learn the relationship between the molecular structure and its properties. nih.govarxiv.org

Prediction: Employing the trained model to predict the properties of a virtual library of new piperazinone analogs.

Experimental Validation: Synthesizing and testing the most promising candidates identified by the ML model.

A significant challenge in applying ML to chiral molecules is the representation of stereochemistry. arxiv.org Recent developments, such as SE(3)-invariant models that process torsion angles, are designed to learn representations of molecular chirality, which is crucial for predicting interactions with biological systems. arxiv.org These advanced models can distinguish between enantiomers and predict their differential properties, a critical capability for designing chiral drugs. arxiv.org

Potential Theoretical Applications in Materials Science

The unique structural and chiral properties of piperazinone scaffolds suggest their potential for theoretical exploration in materials science. chiralpedia.com Chirality is a key feature in the design of advanced materials with specific optical, electronic, and mechanical properties. chiralpedia.comyale.edu

Theoretical studies could explore the self-assembly of this compound and its derivatives into supramolecular structures. The defined stereochemistry could direct the formation of ordered assemblies with unique chiroptical properties, such as circularly polarized luminescence or non-linear optical activity. youtube.com Such materials could have applications in areas like:

Chiral Electronics: The development of spin-selective electronic devices. youtube.com

Advanced Optics: The creation of materials for 3D displays and encrypted communications. youtube.com

Sensors: The design of sensors capable of detecting other chiral biomolecules. youtube.com

Computational modeling can be used to predict the packing arrangements and resulting properties of these hypothetical materials, guiding future synthetic efforts. The investigation of chiral perovskites has shown that handedness can lead to intriguing properties like the bulk photovoltaic effect, suggesting that chiral organic molecules like piperazinones could be building blocks for new energy materials. yale.edu

Role as a Chiral Scaffold in Asymmetric Catalysis (Theoretical)

The rigid, chiral backbone of piperazinone derivatives makes them attractive candidates for use as scaffolds in asymmetric catalysis. monash.edu While this application is largely theoretical at this stage, computational studies can explore the potential of this compound as a core structure for developing new chiral ligands and organocatalysts.

The design of such catalysts would involve functionalizing the piperazinone ring with groups capable of coordinating to a metal center or participating in non-covalent interactions to control the stereochemical outcome of a reaction.

Table 2: Theoretical Design Concepts for Piperazinone-Based Catalysts

| Catalyst Type | Design Principle | Potential Application |

|---|---|---|

| Chiral Ligand | The piperazinone scaffold provides a rigid chiral environment around a metal center. | Asymmetric hydrogenation, C-C bond formation. |

| Organocatalyst | The nitrogen and carbonyl groups can act as hydrogen bond donors/acceptors. nih.gov | Enantioselective Michael additions, aldol (B89426) reactions. |

| Bifunctional Catalyst | Incorporation of both a basic site (e.g., amine) and an acidic or hydrogen-bonding site. nih.gov | Cooperative catalysis for complex transformations. |

Computational modeling, including density functional theory (DFT), can be used to design these catalysts in silico and to predict their efficacy in promoting stereoselective transformations. nih.gov By simulating the transition states of catalyzed reactions, researchers can understand the origin of enantioselectivity and rationally optimize the catalyst structure for improved performance. The development of such catalysts could provide new and efficient routes to other valuable chiral molecules. nih.gov

Q & A

Q. Methodological Answer :

- Synthesis : Use asymmetric catalysis or chiral resolution techniques to achieve the (R)-enantiomer. For example, employ chiral auxiliaries during cyclization or enzymatic resolution to isolate the desired enantiomer.

- Validation : Analyze enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or circular dichroism (CD) spectroscopy. Cross-validate using polarimetry and compare retention times with a racemic mixture .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Q. Methodological Answer :

- Use SHELXL for small-molecule refinement, leveraging its robust algorithms for anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, apply the TWIN/BASF commands in SHELXTL.

- Validate geometry with WinGX , which integrates ORTEP for visualizing anisotropic displacement ellipsoids and Mercury for packing diagrams. Cross-check bond lengths/angles against Cambridge Structural Database (CSD) benchmarks .

How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Q. Methodological Answer :

- NMR-X-ray Discrepancies : Perform dynamic NMR experiments to detect conformational flexibility in solution. Compare temperature-dependent NMR shifts with solid-state X-ray data to identify equilibrium states.

- Statistical Analysis : Apply Bayesian methods to assess confidence intervals for conflicting data points. Use software like Olex2 or PLATON to model disorder in crystallographic data .

What methodologies are recommended for studying the compound’s interactions with biological targets?

Q. Methodological Answer :

- Binding Studies : Use fluorescence quenching with bovine serum albumin (BSA) to quantify binding constants (Kd). Monitor tryptophan emission spectra at 340 nm upon titration with the compound.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite, using crystallographic data (PDB ID: e.g., 1A3U) to model interactions. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

How can researchers design a rigorous mechanistic study to investigate the compound’s pharmacological activity?

Q. Methodological Answer :

- Framework : Apply the PICO framework:

- Population : Target enzyme/receptor (e.g., GPCRs).

- Intervention : Dose-dependent inhibition/activation.

- Comparison : Positive controls (e.g., known inhibitors).

- Outcome : IC50/EC50 values.

- Ethics : Ensure compliance with FINER criteria (Feasible, Novel, Ethical) by pre-registering protocols on platforms like Open Science Framework .

What strategies identify gaps in existing literature on this compound’s reactivity?

Q. Methodological Answer :

- Systematic Review : Use Boolean search strings in SciFinder or Reaxys:

(this compound) AND (synthesis OR reactivity NOT patent). - Bibliometric Analysis : Map co-citation networks with VOSviewer to visualize understudied areas (e.g., photostability, metabolic pathways) .

How can analytical methods for quantifying this compound in complex matrices be validated?

Q. Methodological Answer :

- Validation Parameters : Follow ICH Q2(R1) guidelines for specificity, linearity (R<sup>2</sup> ≥ 0.998), LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise ratio), and recovery (85–115%).

- Cross-Platform Consistency : Compare LC-MS/MS (MRM mode) with UPLC-UV at λmax = 254 nm. Use deuterated internal standards to correct matrix effects .

What challenges arise in resolving hydrogen bonding networks in its crystal lattice?

Q. Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART command to model disordered ethyl/methyl groups. Refine occupancy factors with constraints.

- Hydrogen Bond Analysis : Generate symmetry-equivalent positions with PLATON to identify π-π stacking or C–H···O interactions. Validate with Hirshfeld surface analysis .

How can computational studies improve reproducibility in predicting its physicochemical properties?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level in Gaussian 16. Calculate logP via COSMO-RS.

- Open Data : Share input/output files on Zenodo or GitHub. Use SMILES notation (e.g., O=C1N(C)CC@@HN1) for transparency .